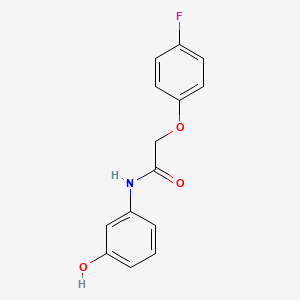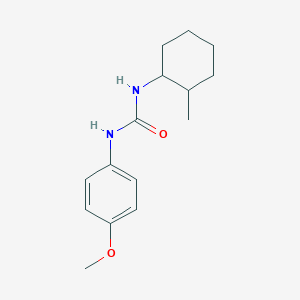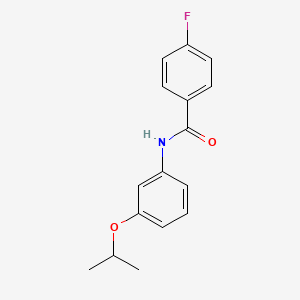![molecular formula C22H20N4O3 B5441363 5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5441363.png)
5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile” is a complex organic molecule that contains several functional groups, including a piperazine ring, a phenyl group, an oxazole ring, and a nitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction (XRD), infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) are commonly used to characterize the structure of similar compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the nitrile group could undergo hydrolysis to form a carboxylic acid, while the piperazine ring could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure. Computational methods, such as density functional theory (DFT), can be used to predict these properties .Applications De Recherche Scientifique
Antimicrobial Agents
Compounds with the piperazine moiety have been studied for their potential as antimicrobial agents. The structural manipulation of existing antibacterial agents to improve antimicrobial potency and efficacy is a current approach to overcoming resistant pathogens . The compound could be explored for its efficacy against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant Pseudomonas aeruginosa.
Anticancer Research
Oxazoles, such as the compound being analyzed, are known for their diverse biological activities, making them attractive targets in medicinal chemistry. Research has focused on synthesizing and evaluating functionalized oxazoles for their in vitro anticancer properties. Although no potent inhibitors of malignant cell growth were identified among the tested compounds, two distinct groups based on their activity profile were noted, suggesting a potential for further structural modifications in search of more potent anticancer agents .
Molecular Modeling and Drug Design
The compound’s structure allows for molecular modeling and simulation studies, which are crucial in drug design. For instance, docking simulations can predict how well a compound binds to a target protein, providing insights into its potential as a drug candidate. The compound’s interactions with proteins could be explored through molecular modeling to understand its antibacterial activity .
Antibacterial Activity Characterization
The compound’s antibacterial activity can be characterized through synthesis and evaluation of its derivatives. This includes studying its chemscore and interaction with bacterial proteins to determine its effectiveness as an antibacterial agent .
Mécanisme D'action
Target of Action
The primary target of this compound is the D3 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including movement, reward, learning, and mood .
Mode of Action
The compound acts as a ligand , binding to the D3 dopamine receptor with high selectivity . This interaction can modulate the receptor’s activity, potentially altering dopamine signaling within the brain .
Biochemical Pathways
The compound’s interaction with the D3 dopamine receptor affects the dopaminergic pathways in the brain . These pathways are involved in a variety of functions, including reward, motivation, and movement . By modulating dopamine signaling, the compound can influence these functions.
Result of Action
The modulation of dopamine signaling by this compound can lead to changes in the functions controlled by the dopaminergic pathways. This includes potential effects on movement, reward, and motivation .
Safety and Hazards
Propriétés
IUPAC Name |
5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-18-9-5-8-17(14-18)21(27)25-10-12-26(13-11-25)22-19(15-23)24-20(29-22)16-6-3-2-4-7-16/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUCEWGKWCBREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B5441290.png)
![N-cycloheptyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5441292.png)
![2-(3,5-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5441300.png)
![4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol](/img/structure/B5441313.png)


![4-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5441335.png)

![3-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441341.png)
![4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine](/img/structure/B5441343.png)
![1-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-2-ol](/img/structure/B5441345.png)

![N'-(2-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5441354.png)
![N~2~-{[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5441373.png)